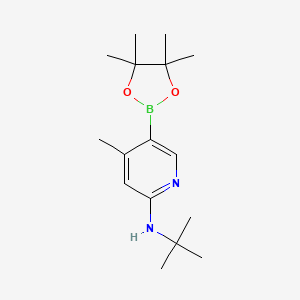
(R)-3-Amino-4-(4-chlorophenyl)butanoic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(R)-3-Amino-4-(4-chlorophenyl)butanoic acid hydrochloride, also known as (R)-chlorpheniramine, is a synthetic derivative of the naturally occurring antihistamine drug chlorpheniramine. It is a white, crystalline powder with a molecular weight of 368.9 g/mol. It is soluble in water and ethanol and is used in the treatment of allergies and other inflammatory conditions. It is also used as a research tool in biochemical and physiological studies.
Wissenschaftliche Forschungsanwendungen
Muscle Spasticity Treatment
®-Baclofen: is an unnatural amino acid and an artificial GABA receptor agonist. It is commonly used as a non-addictive drug to treat muscle spasticity . Spasticity occurs due to abnormal muscle contractions and stiffness, often seen in conditions like cerebral palsy, multiple sclerosis, and spinal cord injuries. By acting on GABA receptors, ®-Baclofen helps relax muscles and alleviate spasticity.
Wirkmechanismus
Target of Action
The primary target of ®-3-Amino-4-(4-chlorophenyl)butanoic acid hydrochloride, also known as ®-Baclofen, is the GABA receptor . This receptor plays a crucial role in inhibitory neurotransmission in the central nervous system .
Mode of Action
®-Baclofen acts as an agonist at the GABA receptor . This means it binds to the receptor and activates it, mimicking the action of the natural neurotransmitter, GABA . The activation of the GABA receptor leads to a decrease in the excitability of neurons, resulting in a reduction of muscle spasticity .
Biochemical Pathways
The activation of the GABA receptor by ®-Baclofen leads to the opening of chloride channels . This causes an influx of chloride ions into the neuron, making the inside of the neuron more negative and thus less likely to fire an action potential . This inhibitory effect reduces the activity of excitatory pathways in the central nervous system .
Pharmacokinetics
It is known that the compound is soluble in water , which suggests it could be readily absorbed and distributed in the body
Result of Action
The result of ®-Baclofen’s action is a reduction in muscle spasticity . By inhibiting the activity of excitatory neurons, it decreases the frequency and severity of muscle spasms . This makes it a useful treatment for conditions like multiple sclerosis and spinal cord injury .
Action Environment
The action of ®-Baclofen can be influenced by various environmental factors. For instance, the pH of the environment could potentially affect the compound’s solubility and stability . Additionally, the presence of other substances in the body, such as food or other medications, could potentially interact with ®-Baclofen and affect its efficacy
Eigenschaften
IUPAC Name |
(3R)-3-amino-4-(4-chlorophenyl)butanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2.ClH/c11-8-3-1-7(2-4-8)5-9(12)6-10(13)14;/h1-4,9H,5-6,12H2,(H,13,14);1H/t9-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUVXCDYJZZWKMH-SBSPUUFOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(CC(=O)O)N)Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@H](CC(=O)O)N)Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60661575 |
Source


|
| Record name | (3R)-3-Amino-4-(4-chlorophenyl)butanoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60661575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3-Amino-4-(4-chlorophenyl)butanoic acid hydrochloride | |
CAS RN |
331763-59-8 |
Source


|
| Record name | (3R)-3-Amino-4-(4-chlorophenyl)butanoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60661575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-Bromo-9-chloro-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline](/img/structure/B581852.png)





![8-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B581860.png)